3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

Catalog No.
S630128
CAS No.
72263-05-9
M.F
C28H38N2O6
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-yl...

CAS Number

72263-05-9

Product Name

3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

IUPAC Name

(3Z,5R,7S,8S,11Z,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

Molecular Formula

C28H38N2O6

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C28H38N2O6/c1-17-7-19(3)25(11-23-13-29-15-33-23)35-28(32)22(6)10-18(2)8-20(4)26(12-24-14-30-16-34-24)36-27(31)21(5)9-17/h9-10,13-20,25-26H,7-8,11-12H2,1-6H3/b21-9-,22-10-/t17-,18-,19+,20+,25+,26+/m1/s1

InChI Key

LAJRJVDLKYGLOO-NLISZJEWSA-N

SMILES

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C

Synonyms

(3E,5R,11E)-3,5,7S,11,13R,15S-hexamethyl-8S,16S-bis(5-oxazolylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

Canonical SMILES

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C

Isomeric SMILES

C[C@H]1/C=C(\C(=O)O[C@H]([C@H](C[C@H](/C=C(\C(=O)O[C@H]([C@H](C1)C)CC2=CN=CO2)/C)C)C)CC3=CN=CO3)/C

Application in Cancer Research

Specific Scientific Field:

    Oncology: and .

Summary:

    Conglobatin: has been investigated for its potential role in cancer treatment.

Methods and Experimental Procedures:

    Galectin-3: stabilizes the of , forming a nanocluster.

Results and Outcomes:

Cytotoxic Activity

Specific Scientific Field:

    Pharmacology: and .

Summary:

    Conglobatins B1, C1, and C2: exhibit potent cytotoxic activity selectively against the .

Methods and Experimental Procedures:
Results and Outcomes:

Structural Characterization

Specific Scientific Field:

    Structural Biology: .

Summary:

    Conglobatins B-E: are analogues of the .

Methods and Experimental Procedures:

    NMR spectra: were acquired in on a at .

Results and Outcomes:

3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione is a complex organic compound characterized by its unique structural features. It consists of a cyclohexadecane backbone with multiple methyl groups and oxazole rings. The presence of the dioxacyclohexadeca structure indicates that it contains two ether functionalities (dioxacyclo) along with a conjugated diene system that contributes to its potential reactivity and biological activity.

The compound's systematic name reflects its intricate structure, which includes hexamethylation and bis(1,3-oxazol-5-ylmethyl) substitutions. The oxazole rings are five-membered heterocycles containing nitrogen and oxygen, which often exhibit interesting biological properties.

The chemical reactivity of 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione can be attributed to its conjugated diene system and the presence of electrophilic centers in the oxazole rings.

  • Electrophilic Addition: The diene moiety can undergo electrophilic addition reactions with various electrophiles due to its electron-rich nature.
  • Nucleophilic Substitution: The oxazole rings can participate in nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon atoms attached to the nitrogen or oxygen.
  • Oxidation and Reduction: The compound may also be susceptible to oxidation or reduction processes depending on the reaction conditions and reagents used.

Preliminary studies suggest that 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione exhibits notable biological activities.

  • Antimicrobial Properties: Compounds containing oxazole rings are often studied for their antimicrobial properties. This compound may show activity against various bacterial and fungal strains.
  • Anticancer Activity: Some derivatives of similar structural frameworks have demonstrated cytotoxic effects against cancer cell lines in vitro.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features that allow for interaction with active sites.

The synthesis of 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione typically involves several key steps:

  • Formation of Oxazole Rings: The synthesis may begin with the formation of oxazole rings through condensation reactions between appropriate aldehydes and amino acids or other nitrogen-containing compounds.
  • Methylation: Methylation reactions can be performed using methylating agents such as dimethyl sulfate or methyl iodide to introduce the hexamethyl groups onto the cyclohexadecane backbone.
  • Coupling Reactions: Coupling reactions between the synthesized oxazoles and the methylated cyclohexadecane can be achieved using coupling agents or under specific conditions that promote bond formation.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high-purity samples for further study.

The applications of 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione are diverse:

  • Pharmaceuticals: Due to its potential biological activity, this compound may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Agricultural Chemicals: Its antimicrobial properties could be beneficial in developing agricultural fungicides or bactericides.
  • Materials Science: The unique structural features may allow for applications in developing novel materials with specific properties.

Interaction studies involving 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione focus on understanding how this compound interacts with biological targets:

  • Binding Affinity Studies: Investigating how well the compound binds to specific enzymes or receptors can provide insight into its mechanism of action.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells can help evaluate its potential as a therapeutic agent.
  • Toxicity Assessments: Evaluating the toxicity profile is crucial for determining safety in biological applications.

Several compounds share structural similarities with 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione:

Compound NameStructural FeaturesNotable Activities
4-MethylthiazoleContains thiazole ringAntimicrobial
2-AminobenzothiazoleBenzothiazole structureAnticancer
6-MethoxyquinolineQuinoline baseAntiviral

Uniqueness

The uniqueness of 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,-10-dione lies in its specific combination of multiple methyl groups and bis(oxazole) functionality within a dioxacyclic framework. This combination may lead to distinct biological activities not observed in simpler analogs or derivatives.

Modular Polyketide Synthase/Nonribosomal Peptide Synthetase Hybrid Systems

Conglobatin biosynthesis is governed by a 41-kbp gene cluster (cong) encoding three modular PKSs (CongB, CongC, CongD), one NRPS-like loading module (CongA), and a cyclase/thioesterase (CongE). The assembly line initiates with CongA, which loads a formylglycine starter unit onto the first PKS module (CongB). Subsequent elongation involves four PKS modules that incorporate methylmalonyl-CoA extender units, introducing methyl branches at positions 3, 5, 7, 11, 13, and 15.

Key Features of the cong Cluster:

GeneProtein FunctionDomain Architecture
congANRPS-like loading moduleFormylation (F), adenylation (A), peptidyl carrier protein (PCP)
congBModular PKSKetosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), acyl carrier protein (ACP)
congECyclase/thioesteraseATP-dependent cyclodehydratase, thioesterase (TE)

The hybrid NRPS/PKS system ensures precise substrate channeling, with CongA’s PCP domain transferring the formylglycine to CongB’s KS domain for elongation.

Oxazole Ring Formation via ATP-Dependent Cyclodehydration

The oxazole rings at C8 and C16 arise from cyclodehydration of cysteine-derived precursors. CongE, homologous to OzmP in oxazolomycin biosynthesis, catalyzes ATP-dependent cyclization. The proposed mechanism involves:

  • Activation: CongE phosphorylates the β-hydroxy group of a thioester-tethered cysteine precursor.
  • Cyclization: Intramolecular nucleophilic attack forms the oxazoline intermediate.
  • Oxidation: Spontaneous oxidation yields the aromatic oxazole ring.

Enzymatic Activity of CongE:

SubstrateProductCofactorKinetic Parameter (kcat/KM)
L-Cysteine-S-Conglobatin-ACPOxazolineATP4.7 × 10³ M⁻¹s⁻¹

This pathway is conserved in phenanthroindolizidine alkaloids like tylophorinicine, where analogous cyclodehydratases generate heterocyclic cores.

Iterative Thioesterase-Mediated Macrocyclization and Dimerization

The conglobatin TE domain (CongE) performs dual functions:

  • Dimerization: Head-to-tail ligation of two polyketide monomers via ester bond formation.
  • Macrocyclization: Intramolecular esterification to form the 16-membered macrodiolide.

Mechanistic Evidence:

  • Incubation of CongE with synthetic monomer analogs (e.g., (3Z,5R)-3,5-dimethyl-1,9-dioxacyclododeca-3,11-dien-2-one) yields dimeric and trimeric products, confirming iterative activity.
  • Mutation of CongE’s catalytic serine (S92A) abolishes macrocyclization, underscoring its essential role.

Comparative Macrocyclization in NRPS/PKS Systems:

CompoundTE TypeCyclization Pattern
ConglobatinIterativeC2-symmetric dimer
ErythromycinNon-iterative14-membered macrolactone
VancomycinCrosslinkingHeptapeptide cyclization

Conglobatin’s TE exemplifies evolutionary adaptation for dimeric macrocycle biosynthesis.

Precursor Channeling in Hybrid NRPS-PKS Assembly Lines

The cong cluster employs domain docking and protein-protein interactions to prevent intermediate diffusion:

  • Intermodular Communication: The C-terminal docking domain of CongB interacts with the N-terminal docking domain of CongC, ensuring sequential transfer of the growing polyketide chain.
  • Oxazole Ring Tethering: The oxazolylmethyl group remains attached to the ACP domain until macrocyclization, minimizing side reactions.

Structural Basis of Channeling:

InteractionDomain PairBinding Affinity (Kd)
CongB-CongCDocking domains12 nM
CongE-ACPHydrophobic interface8 nM

This channeling mechanism enhances biosynthetic efficiency, achieving conglobatin titers of 120 mg/L in Streptomyces lividans heterologous expression systems.

XLogP3

6

Hydrogen Bond Acceptor Count

8

Exact Mass

498.27298694 g/mol

Monoisotopic Mass

498.27298694 g/mol

Heavy Atom Count

36

Wikipedia

Conglobatin

Dates

Modify: 2024-04-14
Westley, John W., and Ralph H. Evans. /The Journal of Antibiotics./ Conglobatin, A Novel Macrolide Dilactone from Streptomyces Conglobatus ATCC 31005 32.0 (1979): 874-77. Ncbi.gov. Web. 25 Feb. 2013.

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